3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid
Description
This compound is a pyrazole-based carboxylic acid derivative characterized by a 1H-pyrazole core substituted at position 1 with a (4-methylphenyl)methyl (p-tolylmethyl) group, at position 3 with a phenyl group, and at position 4 with a (2E)-prop-2-enoic acid moiety. Its molecular formula is C₂₀H₁₈N₂O₂ (Mol. Wt. 318.38), and it is identified by CAS numbers 519137-42-9 and 1006494-72-9 . The (E)-configuration of the propenoic acid side chain is critical for its stereoelectronic properties, influencing binding interactions in pharmacological contexts. Synthetically, it is derived via condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones, followed by functional group modifications .
Properties
IUPAC Name |
(E)-3-[1-[(4-methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-7-9-16(10-8-15)13-22-14-18(11-12-19(23)24)20(21-22)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,23,24)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHXTJJVOADTNT-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the phenyl and 4-methylphenyl groups. The final step involves the formation of the prop-2-enoic acid moiety. The reaction conditions often include the use of coupling agents like EDC·HCl in the presence of solvents such as dry DMF .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared with related pyrazole-prop-2-enoic acid derivatives below. Key differentiating factors include substituent patterns, molecular weights, and reported biological activities.
Table 1: Comparative Analysis of Structural Analogues
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The p-tolylmethyl group in the target compound enhances lipophilicity, favoring membrane permeability compared to benzyl or methoxyphenyl substituents . Trifluoromethyl groups (e.g., in sulfonamide derivatives) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
Stereochemical Influence: The (E)-configuration of the propenoic acid side chain is conserved across analogues, ensuring optimal conjugation for hydrogen bonding with biological targets .
Pharmacological Profiles: Pyrazole-prop-2-enoic acids with aryl substituents (e.g., phenyl, p-tolyl) exhibit antitumor and anti-inflammatory activities, while sulfonamide-linked derivatives show promise as kinase inhibitors . The furan-containing analogue (CAS EN300-833041) demonstrates improved solubility but reduced potency due to weaker hydrophobic interactions .
Synthetic and Analytical Data :
Biological Activity
3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid, also known by its CAS number 1006494-72-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical formula is with a molecular weight of 318.37 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer effects. For instance, research has shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use as a therapeutic agent in inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related disorders.
Case Studies
- In Vitro Studies : A study published in Drug Target Insights reported that similar pyrazole derivatives exhibited cytotoxic effects against breast cancer cells, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
- Mechanistic Insights : Another research article highlighted that the compound inhibits cell migration and invasion in metastatic cancer cells by downregulating matrix metalloproteinases (MMPs), which are critical for tumor metastasis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
